
Ethylenediamine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine citrate is a chemical compound formed by the reaction of ethylenediamine and citric acid. It is known for its chelating properties, which means it can bind to metal ions, making it useful in various industrial and scientific applications. The compound is often used in the preparation of metal complexes and as a buffering agent in biochemical and pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediamine citrate can be synthesized by dissolving citric acid monohydrate in water and then slowly adding an equimolar amount of ethylenediamine dissolved in water. The reaction typically takes place at room temperature, and the resulting solution is then evaporated to obtain the crystalline form of this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting ethylenediamine with citric acid under controlled conditions. The reaction is carried out in aqueous solution, and the product is purified through crystallization or other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine citrate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is useful in metal extraction and purification processes.
Substitution: The amine groups in ethylenediamine can participate in substitution reactions with other chemical species.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Chelation: Metal salts such as copper sulfate or ferric chloride are commonly used to form metal complexes with this compound.
Substitution: Halogenated compounds or other electrophiles can react with the amine groups in this compound.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used in these reactions.
Major Products Formed
Chelation: Metal complexes such as copper-ethylenediamine citrate or iron-ethylenediamine citrate.
Substitution: Substituted ethylenediamine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of this compound, depending on the specific reaction conditions.
Scientific Research Applications
Ethylenediamine citrate has a wide range of applications in scientific research, including:
Mechanism of Action
Ethylenediamine citrate exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that can be easily separated from other components in a mixture. This chelation process involves the coordination of the amine and carboxylate groups in this compound with the metal ions, resulting in the formation of a stable ring structure .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Another chelating agent with similar properties but a different molecular structure.
Triethylenetetramine: A larger chelating agent with more amine groups, offering stronger chelation capabilities.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with multiple carboxylate and amine groups, providing strong and versatile chelation properties.
Uniqueness
Ethylenediamine citrate is unique due to its specific combination of ethylenediamine and citric acid, which provides a balance of chelating strength and buffering capacity. This makes it particularly useful in applications where both properties are required, such as in biochemical assays and pharmaceutical formulations .
Properties
CAS No. |
65444-27-1 |
|---|---|
Molecular Formula |
C8H16N2O7 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C2H8N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-4H2 |
InChI Key |
CVQGBZGCMIYEGG-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



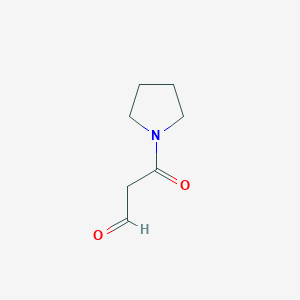
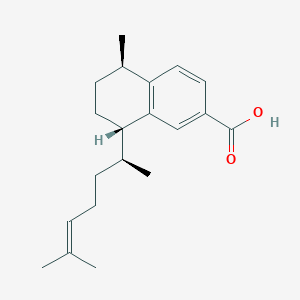

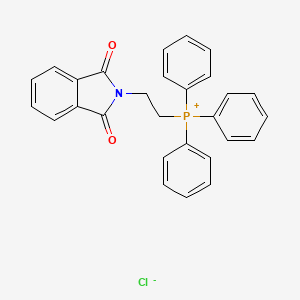
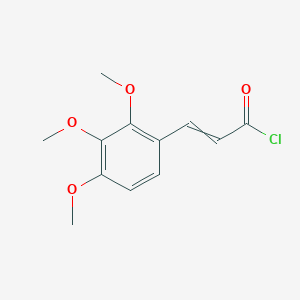
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

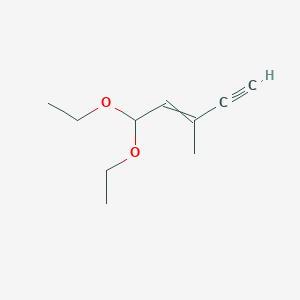
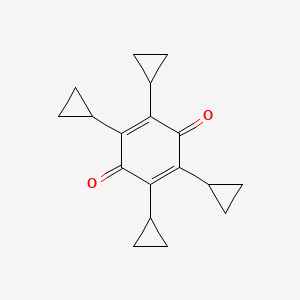
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)
